molecular formula C17H14N2O4 B2502323 ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate CAS No. 1120334-30-6

ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate

Cat. No. B2502323
M. Wt: 310.309
InChI Key: ZDSJBFGCCFUSDK-UHFFFAOYSA-N
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Patent
US09000028B2

Procedure details

2-Phenyl-7-nitro-1H-indole-5-carboxylic acid (14.1 g, 50 mmol) prepared in Preparation 30 was dissolved in ethanol (40 mL). Conc. sulfuric acid (10 mL) was added thereto, and the mixture was stirred for 2 h at 50° C. After completion of the reaction, 1N NaOH was added to the reaction mixture, which was then extracted with EtOAc, dried over anhydrous magnesium sulfate, and filtered. The solvent was removed under reduced pressure, and the residue was recrystallized from EtOAc and hexane to give the title compound (14.1 g, Yield 95%).
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[NH:8][C:9]3[C:14]([CH:15]=2)=[CH:13][C:12]([C:16]([OH:18])=[O:17])=[CH:11][C:10]=3[N+:19]([O-:21])=[O:20])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.[OH-].[Na+].[CH2:29](O)[CH3:30]>>[CH2:29]([O:17][C:16]([C:12]1[CH:13]=[C:14]2[C:9](=[C:10]([N+:19]([O-:21])=[O:20])[CH:11]=1)[NH:8][C:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)=[CH:15]2)=[O:18])[CH3:30] |f:2.3|

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1NC2=C(C=C(C=C2C1)C(=O)O)[N+](=O)[O-]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture, which
EXTRACTION
Type
EXTRACTION
Details
was then extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from EtOAc and hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C=C2C=C(NC2=C(C1)[N+](=O)[O-])C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.